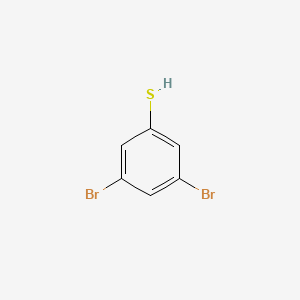
3,5-Dibromobenzenethiol
Cat. No. B7985745
Key on ui cas rn:
144450-51-1
M. Wt: 267.97 g/mol
InChI Key: AZVGHTVANGAGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06750230B2
Procedure details


Sodium hydroxide (1.96 g, 49 mmol) was added to a solution of S-(3,5-dibromophenyl) diethylthiocarbamate (12 g, 32.7 mmol) (Preparation 47) in methanol (33 ml) and the mixture was heated at reflux for 15 hours. The mixture was cooled to 20° C. and concentrated under reduced pressure. The residue was partitioned between dichloromethane (90 ml) and water (250 ml) and the aqueous layer was further extracted with dichloromethane (90 ml). The combined organic layers were washed with a solution of sodium hydroxide (1N, 100 ml). The combined aqueous layers were cooled to 0° C. and the pH was adjusted to 2 by the addition of concentrated hydrochloric acid, giving a white suspension. This suspension was extracted with dichloromethane (2×250 ml) and the combined extracts were washed with brine (25 ml), dried over magnesium sulphate, filtered and concentrated under reduced pressure to leave the title compound as a yellow solid (6.7 g).

Name
S-(3,5-dibromophenyl) diethylthiocarbamate
Quantity
12 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].C(N(CC)C(=O)[S:7][C:8]1[CH:13]=[C:12]([Br:14])[CH:11]=[C:10]([Br:15])[CH:9]=1)C>CO>[Br:14][C:12]1[CH:13]=[C:8]([SH:7])[CH:9]=[C:10]([Br:15])[CH:11]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.96 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
S-(3,5-dibromophenyl) diethylthiocarbamate
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(SC1=CC(=CC(=C1)Br)Br)=O)CC
|
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 15 hours
|
|
Duration
|
15 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between dichloromethane (90 ml) and water (250 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was further extracted with dichloromethane (90 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with a solution of sodium hydroxide (1N, 100 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The combined aqueous layers were cooled to 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the pH was adjusted to 2 by the addition of concentrated hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving a white suspension
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This suspension was extracted with dichloromethane (2×250 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined extracts were washed with brine (25 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=C(C1)Br)S
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
